8-Methylquinoxalin-5-amine
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Overview
Description
8-Methylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. This compound belongs to the quinoxaline family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoxalin-5-amine typically involves the condensation of o-phenylenediamine with α-dicarbonyl compounds. One common method includes the reaction of o-phenylenediamine with methylglyoxal under acidic conditions to form the quinoxaline ring . Another approach involves the use of N-propargyl aniline derivatives employing tin and indium chlorides as catalysts .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable and cost-effective synthetic routes. These methods may involve the use of heterogeneous catalysis for direct C-H functionalization, which offers advantages such as high selectivity, environmental friendliness, and ease of catalyst recovery .
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoxalin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoxaline-5,8-dione, while reduction can produce 8-methylquinoxalin-5-ol .
Scientific Research Applications
8-Methylquinoxalin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methylquinoxalin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as enzyme inhibition and receptor modulation . The exact pathways and targets depend on the specific application and the structure of the quinoxaline derivative.
Comparison with Similar Compounds
Quinoxaline: The parent compound of 8-Methylquinoxalin-5-amine, known for its broad range of biological activities.
Cinnoline: An isomer of quinoxaline with distinct pharmacological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 8-position and the amine group at the 5-position allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
8-methylquinoxalin-5-amine |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,10H2,1H3 |
InChI Key |
DMTVXWNQCYRBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)N=CC=N2 |
Origin of Product |
United States |
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